gamma-Carboxyglutamate

Description

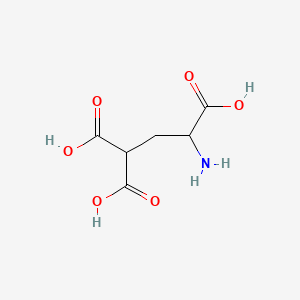

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872037 | |

| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56271-99-9, 53445-96-8, 53861-57-7 | |

| Record name | DL-γ-Carboxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carboxyglutamic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3CGY068S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carboxyglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Biosynthesis of Gamma Carboxyglutamate

The Gamma-Glutamyl Carboxylase (GGCX) Enzyme

Gamma-glutamyl carboxylase (GGCX) is an integral membrane protein located in the endoplasmic reticulum. genecards.orgnih.gov It is the key enzyme responsible for the post-translational carboxylation of glutamate (B1630785) residues in vitamin K-dependent proteins. researchgate.netwikipedia.org This modification is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with phospholipid membranes. eclinpath.comeclinpath.com

The enzymatic activity of GGCX involves a complex reaction that couples the carboxylation of glutamate residues with the oxidation of vitamin K. wikipedia.orgwikipedia.org

The gamma-carboxylation reaction requires several substrates and co-factors to proceed. nih.govnih.gov The primary substrates are the glutamate residues within specific protein precursors. nih.gov The essential co-factors include the reduced form of vitamin K, known as vitamin K hydroquinone (B1673460), molecular oxygen (O₂), and carbon dioxide (CO₂). nih.govnih.govuniprot.org Vitamin K hydroquinone provides the necessary energy for the reaction through its oxidation. nih.gov Carbon dioxide serves as the source of the carboxyl group that is added to the glutamate residue. nih.govacs.org Oxygen is also a required co-substrate in this process. nih.govuniprot.org

| Substrate/Co-factor | Role in Gamma-Carboxylation |

| Glutamate Residues | The amino acid residues on the protein substrate that undergo carboxylation. |

| Vitamin K Hydroquinone | The reduced form of vitamin K that is oxidized to provide the energy for the reaction. nih.gov |

| Carbon Dioxide (CO₂) ** | The source of the carboxyl group that is added to the gamma-carbon of the glutamate residue. nih.gov |

| Oxygen (O₂) ** | An essential co-substrate required for the coupled oxidation of vitamin K hydroquinone. nih.govuniprot.org |

The carboxylation of glutamate is an energetically unfavorable reaction. nih.gov To overcome this thermodynamic barrier, GGCX couples the carboxylation to the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide. nih.govwikipedia.orgmdpi.com This coupling is obligatory, meaning that carboxylation will not occur without the simultaneous epoxidation of vitamin K hydroquinone. wikipedia.orgwikipedia.org This dual reaction ensures that the energy released from the oxidation of vitamin K is efficiently utilized to drive the addition of a carboxyl group to the glutamate residue. nih.gov

The precise mechanism of the gamma-carboxylation reaction is still under investigation, but a widely accepted model has been proposed. ashpublications.org The reaction is thought to be initiated by the deprotonation of vitamin K hydroquinone by an active site base within the GGCX enzyme. mdpi.comwikipedia.org This generates a strong vitamin K-derived base that is capable of abstracting a hydrogen atom from the gamma-carbon of a glutamate residue, forming a glutamyl carbanion intermediate. wikipedia.org This carbanion then attacks a molecule of carbon dioxide, resulting in the formation of gamma-carboxyglutamate (B555490). wikipedia.org

Several key amino acid residues within the GGCX active site have been identified as crucial for its catalytic activity. Lysine 218 (or Lys228 in some literature) is believed to act as the active site base that initiates the reaction by deprotonating vitamin K hydroquinone. wikipedia.orgmdpi.comresearchgate.netnih.gov Other important regions include the glutamate binding site, proposed to be located between amino acids 393 and 404, and the propeptide binding site. nih.govmdpi.com

| Active Site Residue/Region | Proposed Function |

| Lysine 218 (Lys228) | Acts as the active site base that deprotonates vitamin K hydroquinone. wikipedia.orgmdpi.comresearchgate.netnih.gov |

| Amino Acids 393-404 | Believed to constitute the glutamate binding site. nih.govmdpi.com |

| Amino Acids 491-507 | Identified as a key region for propeptide binding. wikipedia.orgnih.govmdpi.com |

In humans, the gamma-glutamyl carboxylase enzyme is encoded by the GGCX gene. wikipedia.org This gene is located on the p arm of chromosome 2, specifically at position 2p12. wikipedia.orgmdpi.com The GGCX gene contains 15 exons. mdpi.com

The expression of the GGCX gene is observed in various tissues throughout the body, with the highest levels of expression found in the liver. wikipedia.org This is consistent with the liver's primary role in the synthesis of vitamin K-dependent coagulation factors. eclinpath.comeclinpath.com In addition to the liver, GGCX is also expressed in other tissues, including the buccal mucosa, tendon, endothelial cells, and pancreas. wikipedia.org

| Gene and Protein Information | Details |

| Gene Name | GGCX |

| Enzyme Name | Gamma-Glutamyl Carboxylase |

| Chromosomal Location | 2p12 wikipedia.orgmdpi.com |

| Primary Site of Expression | Liver wikipedia.org |

| Other Tissues with Expression | Buccal mucosa, tendon, endothelial cells, pancreas wikipedia.org |

A critical aspect of GGCX function is its ability to specifically recognize and bind to its protein substrates. nih.gov This recognition is primarily mediated by a specific sequence of amino acids located at the N-terminus of the vitamin K-dependent protein precursors, known as the propeptide. nih.govashpublications.org The propeptide acts as a docking site, binding with high affinity to a specific recognition site on the GGCX enzyme. genecards.orguniprot.org This interaction tethers the substrate to the enzyme, allowing for the efficient carboxylation of the adjacent glutamate-rich domain, often referred to as the Gla domain. nih.govcore.ac.uk The binding of the propeptide to GGCX not only ensures substrate specificity but also stimulates the catalytic activity of the enzyme. nih.govashpublications.orgnih.gov Studies have suggested that the propeptide binding site on GGCX is located within the C-terminal region of the enzyme, specifically around amino acid residues 491-507. wikipedia.orgnih.gov

Substrate Recognition by GGCX: The Propeptide Recognition Site

Role of the Propeptide in Carboxylation Efficiency and Specificity

The specificity and efficiency of the gamma-carboxylation reaction are largely dictated by a propeptide region located at the N-terminus of the VKDP precursor proteins. haematologica.orgnih.govresearchgate.net This propeptide acts as a recognition site, binding to the GGCX and docking the substrate protein to the enzyme, thereby ensuring that carboxylation occurs at the correct glutamic acid residues within the adjacent Gla domain. haematologica.orgebi.ac.uk

The binding affinity between the propeptide and GGCX is a critical determinant of carboxylation efficiency. Studies have shown that an optimal binding affinity is necessary for efficient carboxylation. haematologica.org For instance, the propeptide of Factor IX (FIX) is considered optimal for both binding to GGCX and for releasing the protein once it has been carboxylated. haematologica.org Propeptides with excessively high affinity can result in significant amounts of uncarboxylated protein, while those with low affinity also lead to reduced carboxylation efficiency. haematologica.org This highlights the importance of a balanced interaction for effective substrate processing.

Kinetic studies have demonstrated the profound impact of the propeptide on the enzyme's affinity for its substrate. Peptides containing a covalently linked propeptide exhibit Km values similar to the physiological substrates of the carboxylase. nih.gov In contrast, the Gla domain of Factor IX alone, without its propeptide, has a Km for the carboxylase that is at least 230-fold higher, indicating a significantly lower binding affinity. nih.gov This underscores the propeptide's essential role in ensuring high-affinity binding and subsequent efficient carboxylation. nih.gov The interaction is described as a "knob-and-hole" model, where the propeptide fits into a specific site on the GGCX, triggering a conformational change that activates the enzyme. ebi.ac.ukebi.ac.uk

| Propeptide Source | Relative Binding Affinity to GGCX | Resulting Carboxylation Efficiency |

|---|---|---|

| Factor X (FX) | High (Kd ~1 nM) | Reduced (significant uncarboxylated protein) haematologica.org |

| Factor IX (FIX) | Optimal (Kd ~5 nM) | High (efficiently carboxylated protein) haematologica.org |

| Protein C (PC) / Bone Gla Protein (BGP) | Low (Kd ~20 nM) | Reduced (moderate to normal carboxylation) haematologica.org |

Carboxylase Processivity in Gla Residue Formation

A key feature of the gamma-glutamyl carboxylase is its processivity. nih.govashpublications.org Processive catalysis means that once the enzyme binds to a substrate protein via the propeptide, it performs multiple carboxylation reactions on the target Glu residues within the Gla domain before the modified protein dissociates from the enzyme. researchgate.netashpublications.org This ensures the complete or near-complete carboxylation of the Gla domain, which is crucial for the protein's function, as the cluster of Gla residues forms a calcium-binding module. researchgate.netnih.gov

The mechanism of processivity is based on the relative rates of the catalytic reaction versus the release of the substrate. For the wild-type carboxylase, the time required to fully carboxylate the Gla domain is approximately five to six times faster than the rate of substrate release. nih.govresearchgate.net This kinetic advantage ensures that multiple Glu residues are converted to Gla before the protein is released. nih.gov Studies using peptide analogs have shown that the products of the carboxylation reaction are skewed toward highly carboxylated forms, which supports a processive mechanism. ashpublications.org Impaired carboxylase processivity, where the rates of catalysis and release are similar, can lead to the generation of partially carboxylated, and thus non-functional, VKDPs, which has been linked to diseases like pseudoxanthoma elasticum (PXE). researchgate.netnih.govresearchgate.net

The Vitamin K Cycle and Regeneration of Reduced Vitamin K by Vitamin K Oxidoreductase (VKORC1)

The gamma-carboxylation reaction is intrinsically linked to the vitamin K cycle. nih.govarikesi.or.id The GGCX enzyme requires the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor. nih.govmdpi.com During the carboxylation of a single Glu residue, KH2 is oxidized to vitamin K 2,3-epoxide (KO). researchgate.netmdpi.com For carboxylation to continue, KH2 must be regenerated. nih.gov This regeneration is accomplished through a series of reactions known as the vitamin K cycle. arikesi.or.idresearchgate.net

The clinical significance of this cycle is highlighted by the action of anticoagulant drugs like warfarin (B611796). mdpi.comresearchgate.net Warfarin inhibits VKORC1, thereby preventing the regeneration of KH2. researchgate.netpatsnap.com This leads to a decrease in the synthesis of functional, fully carboxylated vitamin K-dependent clotting factors, which reduces the blood's ability to coagulate. researchgate.netpatsnap.com

| Molecule | Role in Vitamin K Cycle | Enzyme Involved |

|---|---|---|

| Vitamin K hydroquinone (KH2) | Active cofactor for GGCX nih.govmdpi.com | GGCX (consumed), VKORC1 (regenerated) researchgate.netarikesi.or.id |

| Vitamin K 2,3-epoxide (KO) | Oxidized product of the carboxylation reaction researchgate.netmdpi.com | VKORC1 (reduced) arikesi.or.id |

| Vitamin K quinone | Intermediate in the reduction of KO to KH2 arikesi.or.idmdpi.com | VKORC1 (reduced) arikesi.or.id |

Cellular Localization of Gamma-Carboxylation within the Endoplasmic Reticulum

The entire process of gamma-carboxylation, including the action of both GGCX and VKORC1, is localized within the endoplasmic reticulum (ER). nih.govnih.govarikesi.or.id GGCX is an integral ER membrane protein. haematologica.orgnih.gov Precursor proteins destined for carboxylation are synthesized on ribosomes and translocated into the lumen of the ER. researchgate.net It is here, within the ER, that they encounter the membrane-bound GGCX. haematologica.orgnih.gov

The localization within the ER is crucial. The ER provides the appropriate environment for protein folding and modification. The vitamin K cycle enzymes, GGCX and VKORC1, are co-localized in the ER membrane, forming a functional complex that facilitates the efficient coupling of carboxylation and vitamin K regeneration. nih.govarikesi.or.id Immunocytochemistry studies have confirmed the localization of MGP precursors to the endoplasmic reticulum in vascular smooth muscle cells, where they undergo carboxylation. nih.gov After the signal peptide is cleaved and the proprotein binds to the GGCX, carboxylation occurs. ashpublications.org Following this modification, the carboxylated proprotein is trafficked through the cellular secretory pathway, moving from the ER to the Golgi apparatus for further processing, such as the cleavage of the propeptide, before being secreted from the cell. researchgate.netashpublications.org

Structural and Functional Impact of Gamma Carboxyglutamate on Proteins

The Gamma-Carboxyglutamic Acid (Gla) Domain

The Gla domain is a highly conserved protein module located at the N-terminus of vitamin K-dependent proteins. nih.govsalivaryproteome.org This domain is characterized by the presence of 9 to 12 Gla residues within the first 40-50 amino acids. nih.gov These residues are responsible for the domain's hallmark ability to bind calcium ions with high affinity, a prerequisite for the physiological activity of these proteins. wikipedia.orgsalivaryproteome.org

In the absence of divalent cations, the Gla domain is largely unstructured. However, upon binding calcium ions, it undergoes a significant conformational change, adopting a well-defined three-dimensional structure. wikipedia.orgnih.gov This folded structure is stabilized by a complex network of interactions involving the bound calcium ions and the Gla residues. nih.gov

A key feature of the folded Gla domain is the formation of a structure dominated by several turns of alpha-helices. nih.gov This helical arrangement brings the Gla residues into close proximity, creating a negatively charged surface that is crucial for ion coordination. nih.gov Furthermore, the N-terminal hydrophobic residues cluster together to form a hydrophobic patch, which is essential for the protein's interaction with cell surface membranes. wikipedia.orgsalivaryproteome.org A conserved Gla-x(3)-Gla-x-Cys motif is also a characteristic feature, believed to be important for recognition by the carboxylase enzyme that modifies the glutamate (B1630785) residues. wikipedia.orgsalivaryproteome.org

The defining feature of the Gla domain is its ability to bind calcium ions, a process that is essential for the function of vitamin K-dependent proteins. wikipedia.org This interaction is not merely an electrostatic attraction but a highly specific and cooperative process that induces the proper folding of the domain. nih.gov

The Gla residues, with their two carboxylate groups, act as effective calcium chelators. wikipedia.org The arrangement of these residues in the folded domain creates a series of high-affinity binding sites for calcium ions. nih.gov Studies have shown that the affinity of a single Gla residue for calcium is relatively low; however, the cooperative binding of calcium to multiple, spatially-proximate Gla residues results in a significantly increased affinity. nih.gov This cooperativity is crucial for the domain to become saturated with calcium at physiological concentrations. nih.gov The coordination of calcium ions involves the carboxylate oxygen atoms of the Gla side chains and water molecules, forming complex polyhedral arrangements. nih.gov In prothrombin, for example, the Gla domain can bind seven calcium ions, which are essential for stabilizing its folded structure. nih.gov

| Property | Value | Source |

| pKa of Gla Carboxylic Acid Groups | 2.62 ± 0.07 and 5.02 ± 0.05 | nih.gov |

| pKa of Gla in presence of Calcium | 2.54 ± 0.02 and 4.55 ± 0.04 | nih.gov |

| Calcium Affinity (single Gla) | ~15 mM | nih.gov |

| Calcium Affinity (cooperative, 2 Gla) | 0.6 mM | nih.gov |

| Half-maximal binding of Factor VII to C6 antibody | 80 µM Ca²⁺ | nih.gov |

The binding of divalent cations, particularly calcium, is the trigger for a critical conformational transition in Gla proteins. In their apo (ion-free) state, Gla domains are largely disordered. nih.gov The introduction of calcium induces a folding process, leading to a compact and functionally competent structure. wikipedia.org

Calcium Ion Binding Properties Conferred by Gla Residues

Membrane Interaction Mechanisms

A primary function of the Gla domain, once it has undergone its calcium-induced conformational change, is to mediate the binding of the protein to negatively charged phospholipid membranes, such as those exposed on the surface of activated platelets. nih.govacs.org This interaction is a critical step in the assembly of the enzyme complexes of the blood coagulation cascade. researchgate.net

The mechanism of membrane binding is multifaceted. The properly folded Gla domain presents a surface that is primed for this interaction. The hydrophobic patch formed by the clustering of N-terminal hydrophobic residues inserts into the lipid bilayer. wikipedia.orgresearchgate.net Concurrently, the bound calcium ions play a crucial role in bridging the negatively charged Gla residues of the protein with the negatively charged head groups of phospholipids (B1166683), particularly phosphatidylserine (B164497), in the membrane. nih.govresearchgate.net This creates a "calcium-Gla-phospholipid" bridge that anchors the protein to the membrane surface. nih.gov X-ray crystallography and NMR spectroscopy have identified specific Gla residues that directly interact with the head group of phosphatidylserine, providing a structural basis for the specificity of this interaction. nih.govresearchgate.net This targeted localization of Gla-containing proteins to specific membrane surfaces is essential for their biological activity. nih.gov

Phospholipid Membrane Binding Facilitated by Gla Domains

The introduction of gamma-carboxyglutamate (B555490) residues into vitamin K-dependent proteins results in the formation of a specialized region known as the Gla domain. This domain is essential for the protein's ability to bind to the surfaces of phospholipid membranes, a crucial step in many of their biological functions. The Gla residues, with their two carboxyl groups, create high-affinity binding sites for calcium ions. nih.govwikipedia.org

The binding to membranes is not indiscriminate; Gla-containing proteins specifically interact with membranes that expose negatively charged phospholipids, such as phosphatidylserine. nih.gov This interaction is fundamental for the assembly of enzymatic complexes on the surface of platelets and endothelial cells, a key process in the blood coagulation cascade. For instance, the Gla domains of factors VII, IX, X, and prothrombin anchor these proteins to the membrane, localizing their activity to the site of injury. haematologica.orgnih.gov

The affinity of Gla domains for phospholipid membranes can vary significantly among different proteins, suggesting a fine-tuning of this interaction based on the specific arrangement and number of Gla residues. nih.gov Research has demonstrated that mutations within the Gla domain that alter the number or position of Gla residues can significantly impact the protein's membrane-binding capacity and, consequently, its biological activity. nih.gov

Exposure of Hydrophobic Membrane-Binding Regions upon Calcium Binding

The binding of calcium ions to the Gla domain is not merely a tethering mechanism; it induces a significant conformational change in the protein. nih.gov In the absence of calcium, the N-terminal region of the Gla domain is largely unstructured. However, upon binding of calcium ions to the this compound residues, the Gla domain folds into a more rigid and organized structure. nih.gov

This calcium-induced folding is critical because it exposes hydrophobic amino acid residues that are otherwise buried within the protein's interior. nih.gov These newly exposed hydrophobic patches can then insert themselves into the lipid bilayer of the cell membrane, further strengthening the protein-membrane interaction. nih.gov This two-step process—initial electrostatic attraction mediated by calcium and Gla residues followed by hydrophobic insertion—ensures a stable and specific anchoring of the protein to the membrane surface.

The necessity of both gamma-carboxylation and calcium for this conformational change highlights the intricate regulation of these proteins' functions. Without the proper formation of Gla residues, calcium cannot bind effectively, the hydrophobic regions remain unexposed, and the protein is unable to associate with the membrane, rendering it non-functional. nih.govnih.gov

Activation and Regulation of Protein Function through Gamma-Carboxylation

Gamma-carboxylation is a pivotal post-translational modification that serves as a primary switch for the activation and regulation of vitamin K-dependent proteins. This process is not merely a structural modification but a fundamental regulatory event that bestows biological activity upon these proteins.

The conversion of glutamate to this compound is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which resides in the endoplasmic reticulum. mdpi.comresearchgate.net This enzyme utilizes vitamin K as an essential cofactor, highlighting the direct link between this vitamin and processes like blood clotting. nih.govmdpi.com The carboxylation reaction itself is a key regulatory checkpoint; only properly carboxylated proteins are competent to perform their functions. mdpi.comnih.gov

The activation of these proteins is intrinsically linked to the ability of their Gla domains to bind calcium and subsequently interact with phospholipid membranes. ashpublications.org In their uncarboxylated state, these proteins are essentially inactive zymogens or procofactors. nih.gov For example, prothrombin, the precursor to the central coagulation enzyme thrombin, must be gamma-carboxylated to bind to platelet surfaces where it can be efficiently converted to active thrombin. haematologica.org

Regulation of protein function is also exerted through the efficiency of the carboxylation process itself. The recognition of substrate proteins by GGCX is mediated by a specific propeptide sequence located at the N-terminus of the precursor protein. haematologica.orgnih.gov The affinity of the propeptide for the carboxylase influences the extent of carboxylation. haematologica.org This intricate recognition system ensures that only the appropriate proteins are modified.

Diversity and Biological Roles of Gamma Carboxyglutamate Containing Proteins

Vitamin K-Dependent Coagulation Factors and Regulatory Proteins

The process of blood coagulation is critically dependent on a series of proteins that contain gamma-carboxyglutamate (B555490) (Gla) residues. nih.gov These include the procoagulant factors Prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins Protein C, Protein S, and Protein Z. nih.govbiorxiv.org The presence of Gla residues is essential for the biological activity of these proteins, which circulate as inactive zymogens and are activated in a cascade of enzymatic reactions following vascular injury. nih.gov The Gla domains of these proteins, typically containing 10 to 12 Gla residues, facilitate the binding of calcium ions. ashpublications.org This calcium binding induces a conformational change in the protein, which is necessary for their interaction with negatively charged phospholipid surfaces on platelets and endothelial cells, thereby localizing the coagulation process to the site of injury. nih.govwikipedia.org

Molecular Mechanisms of Factor Activation and Coagulation Cascade Regulation

The activation of vitamin K-dependent coagulation factors is a process fundamentally reliant on the presence of this compound residues. Upon vessel injury, tissue factor is exposed, initiating the coagulation cascade. nih.gov The Gla domains of Factors VII, IX, and X, and prothrombin enable them to bind to phospholipid membranes in a calcium-dependent manner, a critical step for their activation. nih.govwikipedia.org For instance, the binding of Factor IXa to platelets is mediated by its Gla domain, which is essential for the subsequent activation of Factor X. wikipedia.org

The regulation of the coagulation cascade is also tightly controlled by Gla-containing proteins. Protein C and its cofactor, Protein S, are vitamin K-dependent proteins that provide a crucial anticoagulant pathway. nih.govbiorxiv.org Activated Protein C (APC) proteolytically inactivates Factors Va and VIIIa, thus dampening the coagulation cascade. The Gla domain of Protein S is essential for its cofactor function, facilitating the interaction with APC and phospholipids (B1166683). ashpublications.org Protein Z, another vitamin K-dependent protein, also plays a regulatory role by inhibiting Factor Xa. nih.gov The absence or impaired function of these Gla-containing regulatory proteins can lead to an increased risk of thrombosis. nih.gov

| Factor/Protein | Function in Coagulation | Role of this compound |

|---|---|---|

| Prothrombin (Factor II) | Precursor to thrombin, which converts fibrinogen to fibrin | Enables binding to phospholipid surfaces for activation to thrombin |

| Factor VII | Initiates the extrinsic pathway of coagulation | Facilitates binding to tissue factor and phospholipids |

| Factor IX | Component of the intrinsic pathway | Mediates binding to platelets and activation of Factor X |

| Factor X | Component of the common pathway, activates prothrombin | Enables interaction with the prothrombinase complex on phospholipid surfaces |

| Protein C | Anticoagulant; inactivates Factors Va and VIIIa | Required for calcium-dependent binding to phospholipids and interaction with Protein S |

| Protein S | Cofactor for Activated Protein C | Essential for its anticoagulant cofactor function and phospholipid binding |

| Protein Z | Inhibits Factor Xa | Mediates binding to phospholipid surfaces |

Mineralized Tissue Proteins

This compound is not only pivotal for hemostasis but also plays a significant role in the regulation of mineralized tissues. Two prominent Gla-containing proteins in this context are Osteocalcin (B1147995) and Matrix Gla Protein.

Osteocalcin (Bone Gla Protein) in Bone Mineralization Processes

Osteocalcin, also known as bone Gla protein (BGP), is a non-collagenous protein synthesized by osteoblasts and is abundant in the bone matrix. plos.orgbiovendor.com It contains three gamma-carboxyglutamic acid residues that confer a high affinity for the hydroxyapatite (B223615) mineral component of bone. plos.orgresearchgate.net The carboxylation of osteocalcin is a vitamin K-dependent process. researchgate.net While initially thought to be a promoter of bone mineralization, some studies have suggested it may also act as an inhibitor. nih.gov The carboxylated form of osteocalcin binds to the bone matrix. wikipedia.org Recent research indicates that osteocalcin is essential for the proper alignment of apatite crystallites with collagen fibers, which is crucial for the mechanical strength of bone. plos.org

The uncarboxylated form of osteocalcin can act as a hormone, regulating glucose metabolism and male fertility. wikipedia.orgnih.gov The release of decarboxylated osteocalcin from the bone matrix is dependent on bone resorption. plos.org Circulating levels of osteocalcin are often used as a biomarker for bone formation activity. wikipedia.org

Matrix Gla Protein (MGP) in Vascular Health and Calcification Inhibition

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification and is synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes. nih.govresearchgate.net MGP contains five Gla residues which are essential for its function. nih.gov To be fully active, MGP must undergo both vitamin K-dependent gamma-carboxylation and phosphorylation. mdpi.com

The primary mechanism by which MGP inhibits calcification is by binding to calcium phosphate (B84403) crystals, preventing their growth and deposition within the arterial wall. researchgate.netmdpi.com MGP can also inhibit the activity of bone morphogenetic protein-2 (BMP-2), a pro-calcific signaling molecule. mdpi.com In its uncarboxylated state (ucMGP), MGP is inactive and can accumulate in calcified vessels. mdpi.com Thus, adequate vitamin K status is crucial for the proper functioning of MGP and the prevention of vascular calcification. nih.govmdpi.com

| Protein | Primary Location | Function | Role of this compound |

|---|---|---|---|

| Osteocalcin (BGP) | Bone Matrix | Regulates bone mineralization and acts as a hormone | Confers high affinity for hydroxyapatite in the bone matrix |

| Matrix Gla Protein (MGP) | Vascular Smooth Muscle Cells, Chondrocytes | Inhibits vascular calcification | Essential for binding to calcium phosphate crystals and inhibiting their deposition |

Emerging and Less Characterized this compound Proteins

Beyond the well-established roles in coagulation and biomineralization, research is uncovering the importance of other Gla-containing proteins in various cellular processes.

Growth Arrest-Specific Protein 6 (GAS6) and its Role in Cellular Processes

Growth Arrest-Specific protein 6 (GAS6) is a vitamin K-dependent protein that is structurally similar to Protein S. wikipedia.orgthieme-connect.com It functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. ekb.egnih.gov The N-terminal Gla domain of GAS6 is crucial for its biological activity. nih.gov

The interaction of GAS6 with its receptors is involved in a wide range of cellular processes, including cell growth, survival, proliferation, and apoptosis. ekb.egnih.gov The Gla domain of GAS6 mediates its binding to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, bridging them to phagocytes expressing TAM receptors and facilitating their clearance (efferocytosis). researchgate.netresearchgate.net This process is important for tissue homeostasis and the resolution of inflammation. nih.gov The gamma-carboxylation of GAS6 is essential for its pro-survival functions, such as protecting endothelial cells from apoptosis. nih.gov Furthermore, the GAS6/TAM system has been implicated in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer. ekb.egnih.gov

| Compound Name |

|---|

| This compound |

| Prothrombin |

| Factor VII |

| Factor IX |

| Factor X |

| Protein C |

| Protein S |

| Protein Z |

| Osteocalcin |

| Matrix Gla Protein |

| Growth Arrest-Specific Protein 6 |

| Glutamate (B1630785) |

| Calcium |

| Fibrinogen |

| Fibrin |

| Thrombin |

| Hydroxyapatite |

| Bone Morphogenetic Protein-2 |

| Phosphatidylserine |

| Tyro3 |

| Axl |

| Mer |

Transmembrane this compound Proteins (TMG1-4, PRGP1-2)

The transmembrane this compound (Gla) proteins, also referred to as proline-rich Gla proteins (PRGPs), represent a unique family of vitamin K-dependent proteins. mdpi.comnih.gov This family includes at least four members in humans: TMG1 (also known as PRGP1), TMG2 (PRGP2), TMG3, and TMG4. nih.govnih.gov A defining characteristic of these proteins is their structure as single-pass integral membrane proteins. nih.gov

Their architecture consists of an N-terminal extracellular domain rich in this compound residues, a transmembrane segment, and a C-terminal intracellular region. uniprot.orgresearchgate.net The extracellular Gla domain, containing between 9 to 13 potential Gla residues, is responsible for the calcium-dependent functions of these proteins. nih.govnih.gov The intracellular domain of these proteins often contains one or two copies of the PPXY motif, which is a sequence known to be involved in various cellular processes such as signal transduction. nih.govnih.gov

These transmembrane Gla proteins show a broad and variable distribution in both fetal and adult tissues, suggesting they may have diverse physiological roles beyond the well-established functions of other vitamin K-dependent proteins in hemostasis and bone metabolism. mdpi.comnih.govnih.gov For instance, PRGP2 has been shown to be a cell-surface protein that can bind to the transcriptional coactivator Yes-associated protein (YAP), suggesting a role in a signal transduction pathway. uniprot.orgpnas.org The expression of PRGP1 is most abundant in the spinal cord, while PRGP2 is most abundantly expressed in the thyroid. wikigenes.org The discovery and characterization of this family of proteins point towards novel physiological functions for vitamin K. nih.govnih.gov

| Protein | Also Known As | Key Structural Features | Potential Function |

| TMG1 | PRGP1 | Extracellular Gla domain, single transmembrane pass, intracellular PPXY motifs. | Signal transduction. |

| TMG2 | PRGP2 | Extracellular Gla domain, single transmembrane pass, intracellular PPXY motifs. | Binds to Yes-associated protein (YAP), potential role in signal transduction. uniprot.orgpnas.org |

| TMG3 | Extracellular Gla domain with 13 potential Gla residues, transmembrane region, cytoplasmic PPXY motifs. nih.govnih.gov | Signal transduction, cell cycle progression, protein turnover. nih.gov | |

| TMG4 | Extracellular Gla domain with 9 potential Gla residues, transmembrane region, cytoplasmic PPXY motifs. nih.govnih.gov | Signal transduction, cell cycle progression, protein turnover. nih.gov |

Endoplasmic Reticulum Gamma-Carboxylated Protein (ERGP) in Calcium Homeostasis

The Endoplasmic Reticulum Gamma-Carboxylated Protein (ERGP) is a gamma-carboxylated, ER-resident, calcium-binding protein. nih.govnih.gov The endoplasmic reticulum (ER) is a critical organelle for maintaining cellular calcium homeostasis, serving as the largest intracellular calcium reservoir. mdpi.comresearchgate.net

Recent research has identified ERGP as a key player in the regulation of calcium flux, particularly in pancreatic β-cells. nih.govnih.gov The vitamin K-dependent carboxylation of ERGP is crucial for its function. nih.gov Studies have shown that this post-translational modification of ERGP protects cells against calcium overfilling by reducing the interaction between STIM1 and Orai1, which in turn limits store-operated calcium entry. nih.govnih.gov

In the context of metabolic stress, the proper functioning of ERGP is vital for the adaptation of β-cells. nih.gov A lack of gamma-carboxylation in these cells can impair their ability to adapt their insulin (B600854) secretion in response to conditions like a high-fat diet or age-related insulin resistance. nih.govnih.gov In human islets, the expression of the gamma-carboxylase enzyme positively correlates with improved glucose-stimulated insulin secretion, highlighting the importance of this pathway. nih.gov These findings underscore a critical role for vitamin K-dependent carboxylation, through proteins like ERGP, in regulating calcium flux and supporting cellular adaptation to metabolic challenges. nih.govnih.gov

This compound-Containing Neurotoxins (e.g., Conus Peptides)

The venoms of marine cone snails of the genus Conus are a rich source of a diverse array of small, disulfide-rich peptide neurotoxins known as conotoxins. smartox-biotech.comuq.edu.au These peptides are highly specific and potent modulators of various ion channels and receptors in the nervous system. smartox-biotech.comuq.edu.au A notable feature of some conotoxins is the post-translational modification of glutamate residues to this compound (Gla). smartox-biotech.comnih.gov

One of the first identified Gla-containing conotoxins was conantokin-G, isolated from Conus geographus. mdpi.com This peptide, also known as the "sleeper" peptide, induces a sleep-like state when injected into the brains of young mice. nih.govmdpi.com Conantokin-G is unusual in that it lacks cysteine residues and contains five this compound residues. nih.govmdpi.com These Gla residues are critical for the peptide's biological activity and induce an α-helical structure in the presence of divalent cations. mdpi.com

Conantokins, as a class, act as potent and specific antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. smartox-biotech.comnih.gov For example, conantokin-T from Conus tulipa contains four Gla residues and effectively inhibits NMDA receptor-mediated calcium influx in central nervous system neurons. nih.gov The specificity of these Gla-containing neurotoxins for different receptor subtypes makes them valuable tools for neuroscience research and potential leads for the development of new therapeutic agents. smartox-biotech.comuq.edu.au

| Neurotoxin | Source Organism | Number of Gla Residues | Molecular Target | Biological Effect |

| Conantokin-G ("sleeper" peptide) | Conus geographus | 5 | NMDA receptor | Induces sleep-like state in mice. nih.govmdpi.com |

| Conantokin-T | Conus tulipa | 4 | NMDA receptor | Inhibits NMDA receptor-mediated calcium influx. nih.gov |

Autocarboxylation of Gamma-Glutamyl Carboxylase

The enzyme responsible for the post-translational modification of glutamate to this compound is the vitamin K-dependent gamma-glutamyl carboxylase (GGCX). wikipedia.orgnih.gov This integral membrane protein, located in the endoplasmic reticulum, catalyzes the carboxylation reaction that is essential for the function of all vitamin K-dependent proteins. mdpi.comresearchgate.net

An interesting characteristic of GGCX is its own gamma-carboxylation, a process referred to as autocarboxylation. The presence of Gla residues within the gamma-glutamyl carboxylase itself has been reported. nih.gov The binding sites for the substrate's propeptide and the glutamate residues that undergo carboxylation have been localized to the N-terminal region of the enzyme. nih.gov Conversely, the C-terminal regions of the carboxylase are important for the conversion of vitamin K hydroquinone (B1673460) to vitamin K epoxide, a reaction that is coupled with carboxylation. nih.gov

The catalytic mechanism of GGCX is complex, involving the oxidation of vitamin K hydroquinone to vitamin K epoxide to drive the addition of CO2 to the gamma-carbon of glutamate residues. wikipedia.org The catalysis of vitamin K oxygenation by the enzyme is regulated by the availability of a carboxylatable substrate. nih.gov While the precise functional significance of GGCX autocarboxylation is still under investigation, it is a notable feature of this unique enzyme.

Gamma-Carboxyglutamic Acid-Rich Proteins (GRPs) in Inflammatory Responses

Gamma-carboxyglutamic acid-rich proteins (GRPs), also known as Gla-rich proteins, are members of the vitamin K-dependent protein family. nih.govnih.gov GRPs are characterized by a high density of this compound residues, which are distributed throughout the protein sequence. researchgate.net Initially recognized for their role as potent inhibitors of pathological calcification in tissues such as the vasculature and articular cartilage, recent evidence has highlighted their significant involvement in inflammatory processes. nih.govmdpi.comnih.gov

Research has demonstrated that GRPs can function as anti-inflammatory agents. nih.govnih.gov In the context of osteoarthritis, GRP has been shown to act as an anti-inflammatory agent in both chondrocytes and synoviocytes. nih.gov Furthermore, studies using human immune cells and cell lines have shown that GRPs are synthesized and gamma-carboxylated by various cells of the innate and adaptive immune systems. nih.gov

The expression of GRP can be upregulated in response to inflammatory stimuli. nih.gov Importantly, the anti-inflammatory activity of GRP appears to be independent of its gamma-carboxylation status in some contexts. nih.govmdpi.com This suggests a dual role for GRP, modulating both calcification and inflammation, two processes that are often interconnected in chronic diseases. mdpi.comnih.gov GRP is proposed to be a molecular link between inflammation and calcification, with potential therapeutic applications in calcification-related chronic inflammatory diseases. nih.gov

| Protein Family | Key Functions | Role in Inflammation |

| Gamma-Carboxyglutamic Acid-Rich Proteins (GRPs) | Inhibition of pathological calcification. nih.govmdpi.com | Act as anti-inflammatory agents; expression is upregulated by inflammatory stimuli. nih.govnih.gov |

Regulation of Gamma Carboxylation and Protein Maturation

Nutritional Influences on Gamma-Carboxylation (Vitamin K Availability)

The availability of vitamin K, a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), is the primary nutritional regulator of gamma-carboxylation. haematologica.org GGCX catalyzes the addition of a carboxyl group to specific glutamate (B1630785) residues on VKDPs, a reaction that is coupled with the conversion of reduced vitamin K (hydroquinone) to vitamin K epoxide. researchgate.net The regeneration of reduced vitamin K is carried out by the enzyme vitamin K epoxide reductase (VKOR), completing the vitamin K cycle.

Dietary intake of different forms of vitamin K directly impacts the carboxylation status of VKDPs. The primary dietary forms are phylloquinone (vitamin K1), found in green leafy vegetables, and menaquinones (vitamin K2), which are found in fermented foods and also synthesized by gut bacteria. Research has demonstrated a correlation between the intake of specific vitamin K forms and their serum levels, which in turn affects the degree of protein carboxylation. For example, studies have shown that dietary phylloquinone intake is significantly correlated with its serum levels, while intake of menaquinone-7 (B21479) (MK-7) from foods like natto also corresponds to its serum concentration.

The extent of carboxylation is often assessed by measuring the ratio of undercarboxylated to fully carboxylated proteins. For instance, the ratio of undercarboxylated osteocalcin (B1147995) (ucOC) to intact osteocalcin (OC) serves as a marker for vitamin K status. A higher intake of total vitamin K has been associated with a lower ucOC/OC ratio, indicating more efficient gamma-carboxylation. This relationship highlights the direct influence of vitamin K availability on the functional activation of VKDPs.

Interplay of Gamma-Carboxylation with Other Post-Translational Modifications

Gamma-carboxylation is an early event in the post-translational modification cascade of VKDPs, occurring within the endoplasmic reticulum (ER). haematologica.orgnih.gov Following this crucial step, these proteins are transported to the Golgi apparatus, where they may undergo a series of other modifications before reaching their final mature state. mdpi.com

The interplay between gamma-carboxylation and other modifications is sequential. For many VKDPs, such as coagulation factor IX, gamma-carboxylation precedes other modifications including:

Glycosylation (N- and O-linked): The addition of sugar moieties.

Tyrosine sulfation: The addition of a sulfate (B86663) group to tyrosine residues.

Serine phosphorylation: The addition of a phosphate (B84403) group to serine residues.

Aspartyl β-hydroxylation: The hydroxylation of aspartic acid residues.

Proteolytic processing: Cleavage of a propeptide, which is a recognition site for the GGCX enzyme. mdpi.comnih.gov

The carboxylation status of a VKDP can influence the efficiency and extent of these subsequent modifications. mdpi.comnih.gov This indicates a hierarchical and coordinated process of protein maturation.

Interestingly, the GGCX enzyme itself is a glycoprotein. N-linked glycosylation of GGCX is not essential for its enzymatic activity but plays a significant role in its proper folding and stability within the ER. nih.gov

Cellular Quality Control Mechanisms for Carboxylated Proteins

The cell employs sophisticated quality control (QC) mechanisms, primarily within the endoplasmic reticulum, to ensure that only correctly folded and modified proteins are secreted. mdpi.com These QC systems are crucial for maintaining protein homeostasis and preventing the release of non-functional proteins.

For vitamin K-dependent proteins, maturation involves not only proper folding and the formation of disulfide bonds but also the critical step of gamma-carboxylation. mdpi.com Molecular chaperones within the ER assist in the folding process and the assembly of protein complexes. The QC machinery can distinguish between mature and immature proteins. Mature, properly carboxylated proteins are allowed to exit the ER and proceed to the Golgi for further processing and eventual secretion. mdpi.com

Conversely, immature or improperly modified proteins are retained within the ER and may be targeted for degradation through pathways like the ER-associated degradation (ERAD) pathway. mdpi.com Cellular studies have revealed that the fate of undercarboxylated proteins can vary depending on the specific VKDP. For instance, poorly carboxylated forms of protein C and protein Z are preferentially degraded, whereas the secretion of factor IX appears to be unaffected by its carboxylation status. mdpi.com This differential handling suggests that the cellular QC mechanisms have the specificity to recognize the maturation status of individual VKDPs, thereby ensuring that the secreted pool of these proteins is functionally competent.

Analytical Methodologies for the Study of Gamma Carboxyglutamate

Spectrometric Approaches for Gla Detection and Quantification

Spectrometric methods, particularly mass spectrometry, have become indispensable tools for the detailed molecular analysis of gamma-carboxyglutamate (B555490). These techniques provide high sensitivity and specificity for identifying and quantifying Gla residues within complex biological samples.

Mass spectrometry (MS) is a cornerstone technique for elucidating the intricacies of γ-carboxylation. creative-proteomics.com The high sensitivity and resolution of MS enable the identification and quantification of γ-carboxylated peptides in complex biological mixtures. creative-proteomics.com However, the analysis of Gla-containing proteins by liquid chromatography-mass spectrometry (LC-MS) has been challenging because Gla can undergo a neutral loss of CO2 from the gamma-carboxy carbon during collisionally induced dissociation (CID). nih.gov

To overcome this limitation, a method involving the methylation of Gla has been developed. nih.govacs.org This approach efficiently neutralizes the Gla residue, which improves mass spectrometric analysis by eliminating the CO2 loss and increasing the ionization of the Gla-containing peptide. acs.org This methylation strategy has proven to be a significant advancement for the analysis of VKDPs by mass spectrometry. acs.org

Tandem mass spectrometry (MS/MS) is particularly powerful for localizing the specific sites of carboxylation within a protein. creative-proteomics.com By fragmenting peptides and analyzing the resulting mass spectrum, researchers can pinpoint the exact glutamic acid residues that have been modified to Gla. creative-proteomics.com This provides invaluable insights into the structural and functional aspects of vitamin K-dependent proteins. creative-proteomics.com

| Technique | Application | Key Findings/Advantages |

| Mass Spectrometry (MS) | Identification and quantification of γ-carboxylated peptides. | High sensitivity and resolution for complex samples. creative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of Gla-containing peptides and proteins. | Methylation of Gla residues prevents CO2 loss during analysis, improving detection. nih.govacs.org |

| Tandem Mass Spectrometry (MS/MS) | Localization of specific Gla carboxylation sites within proteins. | Provides detailed structural information on vitamin K-dependent proteins. creative-proteomics.com |

Gas chromatography-mass spectrometry (GC-MS) offers a powerful method for determining the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites within a protein through isotopic labeling. nih.govportlandpress.com This technique involves the decarboxylation of a polypeptide containing Gla in the presence of deuterated water (²H₂O), which results in the formation of (gamma,gamma-²H₂)glutamic acid residues. nih.govportlandpress.com

Following proteolytic digestion, the resulting peptides contain both ²H₂-substituted and unsubstituted glutamic acid in the same ratio as the original gamma-carboxy-substitution. nih.govportlandpress.com These peptides can then be identified, and the ratio determined by combined gas chromatography-mass spectrometry. nih.govportlandpress.com This approach provides a quantitative measure of the extent of carboxylation at specific sites.

| Method | Principle | Application |

| GC-MS with Isotopic Labeling | Decarboxylation of Gla in ²H₂O to form deuterated glutamic acid, followed by GC-MS analysis of proteolytic peptides. nih.govportlandpress.com | Estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific protein sites. nih.govportlandpress.com |

Chromatographic Techniques for Gla and Gla Protein Analysis

Chromatographic methods are fundamental for the separation and purification of Gla and Gla-containing proteins from complex biological matrices, enabling their subsequent analysis and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of gamma-carboxyglutamic acid. creative-proteomics.com Due to the lack of a strong chromophore in Gla, pre-column derivatization is necessary for sensitive detection. mdpi.com Several derivatizing agents have been successfully employed for this purpose.

One established method involves the derivatization of Gla with phenylisothiocyanate (PITC). nih.gov The resulting phenylthiocarbamyl (PTC) derivative can be separated by reverse-phase HPLC and detected by absorbance at 254 nm. nih.gov This method is linear over a range of 10 to 1000 pmol of gamma-carboxyglutamic acid, with a detection limit of approximately 2 pmol. nih.gov

Another approach utilizes o-phthalaldehyde (OPA) and mercaptoethanol for pre-column derivatization, with quantification by reference to an internal standard. nih.gov The choice of derivatizing agent and HPLC conditions can be tailored to the specific requirements of the analysis.

| Derivatizing Agent | Detection Method | Linear Range | Limit of Detection |

| Phenylisothiocyanate (PITC) | Absorbance at 254 nm nih.gov | 10 - 1000 pmol nih.gov | ~2 pmol nih.gov |

| o-Phthalaldehyde (OPA) / Mercaptoethanol | Fluorescence | Not specified | Not specified |

Immunoaffinity chromatography (IAC) is a highly selective and mild technique for the isolation and purification of Gla-containing proteins from complex biological fluids. google.com This method utilizes immobilized monoclonal antibodies that specifically recognize and bind to epitopes containing gamma-carboxyglutamic acid. google.comnih.gov

The high specificity of the antibody-antigen interaction allows for the efficient capture of Gla proteins, while other non-Gla-containing proteins pass through the column. The bound Gla proteins can then be eluted under gentle conditions, preserving their biological activity. This technique has been successfully used to isolate proteins such as Factor Xa-like protein from snake venom and Protein C from human plasma. google.comnih.gov

| Application | Principle | Example |

| Purification of Gla-containing proteins | Use of immobilized monoclonal antibodies specific for Gla-containing epitopes to capture target proteins. google.com | Isolation of Factor Xa-like protein from snake venom and Protein C from human plasma. google.comnih.gov |

Immunochemical Assays for Carboxylation Status Assessment

One of the earliest and most well-known examples is the PIVKA (protein induced by vitamin K absence) assay for prothrombin. mdpi.com This assay utilizes antibodies that specifically recognize the undercarboxylated form of prothrombin, which is elevated in states of vitamin K deficiency.

More broadly, antibodies specific to γ-carboxylated proteins can be used in techniques such as Western blotting to identify Gla-containing proteins in biological fluids or tissue extracts. creative-proteomics.comgoogle.com These immunochemical approaches are crucial for evaluating how various physiological and pathological conditions affect the carboxylation of VKDPs. The carboxylation state of osteocalcin (B1147995), for instance, is a significant biomarker for bone health and vitamin K nutritional status. researchgate.net

| Assay Type | Target | Application |

| PIVKA Assay | Undercarboxylated prothrombin mdpi.com | Assessment of vitamin K status, biomarker for hepatocellular carcinoma. mdpi.com |

| Western Blotting | γ-carboxylated proteins creative-proteomics.comgoogle.com | Identification of Gla-containing proteins in various biological samples. creative-proteomics.comgoogle.com |

Western Blotting with Conformation-Specific Antibodies Recognizing Gla

Western blotting is a cornerstone technique for identifying and semi-quantifying Gla-containing proteins. This method leverages the specificity of antibodies that recognize epitopes containing gamma-carboxyglutamyl residues. The process involves several key steps:

Protein Separation: Proteins extracted from cells or tissues are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Membrane Transfer: The separated proteins are then transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene fluoride (PVDF).

Blocking: The membrane is treated with a blocking agent, such as non-fat milk or bovine serum albumin (BSA), to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to Gla residues or the Gla-containing domain of a target protein. These are often conformation-specific antibodies, meaning they recognize the three-dimensional structure of the Gla-rich region, which is often dependent on the presence of calcium ions.

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, such as chemiluminescence or color, allowing for the visualization of the Gla-containing protein.

The specificity of the antibodies is crucial for this technique. Researchers have developed monoclonal antibodies that are pan-specific, recognizing Gla residues in a variety of proteins, as well as antibodies that are specific to the Gla domain of a particular protein, such as prothrombin. The binding of some conformation-specific antibodies can be influenced by the presence of divalent cations like calcium, which can alter the conformation of the Gla domain and either enhance or inhibit antibody binding.

| Step | Description | Key Considerations |

|---|---|---|

| Protein Separation | Separation of proteins by molecular weight using SDS-PAGE. | Choice of gel percentage depends on the size of the target protein. |

| Membrane Transfer | Transfer of proteins from the gel to a nitrocellulose or PVDF membrane. | PVDF membranes are generally more durable and have a higher binding capacity. |

| Blocking | Incubation with a blocking agent to prevent non-specific antibody binding. | Common blocking agents include 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). |

| Primary Antibody Incubation | Incubation with a primary antibody specific for Gla residues or a Gla-containing protein. | Antibody dilution and incubation time (e.g., overnight at 4°C) should be optimized. |

| Secondary Antibody Incubation | Incubation with an enzyme-conjugated secondary antibody that binds to the primary antibody. | The secondary antibody must be specific for the host species of the primary antibody. |

| Detection | Addition of a substrate to generate a detectable signal. | Chemiluminescent detection is highly sensitive. |

Immunofluorescence and Other Immunoassays for Gla Protein Localization and Quantification

Immunofluorescence is a powerful technique for visualizing the subcellular localization of Gla-containing proteins within cells and their distribution in tissues. This method relies on the use of antibodies that are either directly conjugated to a fluorophore or are detected by a secondary antibody that is fluorescently labeled. The basic workflow for immunofluorescence staining includes:

Sample Preparation: Cells are grown on coverslips or tissue sections are mounted on microscope slides.

Fixation: The cells or tissues are treated with a chemical fixative, such as formaldehyde or methanol, to preserve their structure.

Permeabilization: If the target protein is intracellular, the cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow the antibodies to enter the cell.

Blocking: Non-specific antibody binding sites are blocked using a solution typically containing serum from the same species as the secondary antibody.

Antibody Incubation: The sample is incubated with a primary antibody specific for the Gla-containing protein, followed by incubation with a fluorophore-conjugated secondary antibody.

Mounting and Visualization: The sample is mounted with an anti-fade medium and visualized using a fluorescence microscope.

This technique has been instrumental in determining the localization of Gla-proteins such as osteocalcin in bone and dentin, providing insights into their sites of synthesis and deposition. nih.govresearchgate.net

Other immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), can be adapted for the quantification of Gla-containing proteins in biological fluids like plasma. In a typical sandwich ELISA, a capture antibody specific for the Gla-protein is coated onto a microplate well. The sample is added, and the Gla-protein binds to the capture antibody. A second, detection antibody (which may be specific for the Gla domain) that is conjugated to an enzyme is then added. Finally, a substrate is introduced, and the resulting color change is proportional to the amount of the Gla-protein in the sample.

Biochemical Methods for Gla Residue Analysis

Biochemical methods provide quantitative data on the total Gla content of a protein. These techniques are essential for determining the extent of carboxylation and for correlating the number of Gla residues with protein function.

Alkaline Hydrolysis and Amino Acid Analysis for Total Gla Content

To determine the total amount of this compound in a protein, the protein must first be broken down into its constituent amino acids. Alkaline hydrolysis is the preferred method for this purpose because Gla is unstable under the acidic conditions typically used for protein hydrolysis. The general procedure involves:

Hydrolysis: The purified protein is hydrolyzed in a strong base, such as 2 M potassium hydroxide (KOH) or sodium hydroxide (NaOH), at an elevated temperature (e.g., 110°C) for an extended period (e.g., 24 hours) in an oxygen-free environment to prevent oxidation of amino acids.

Neutralization: The hydrolysate is neutralized with an acid, such as perchloric acid or hydrochloric acid.

Amino Acid Analysis: The resulting mixture of free amino acids is then analyzed to quantify the amount of Gla. This is typically achieved using high-performance liquid chromatography (HPLC) or an amino acid analyzer. The amino acids are often derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), to enhance detection sensitivity.

While effective, alkaline hydrolysis can lead to the racemization of amino acids and the degradation of others like arginine, cysteine, serine, and threonine. Therefore, careful control of the hydrolysis conditions is necessary for accurate quantification.

| Parameter | Condition | Rationale |

|---|---|---|

| Hydrolyzing Agent | 2 M KOH or NaOH | Strong base effectively cleaves peptide bonds while preserving Gla. |

| Temperature | ~110°C | Accelerates the hydrolysis reaction. |

| Duration | 24 hours | Ensures complete hydrolysis of the protein. |

| Atmosphere | Oxygen-free (e.g., under vacuum or nitrogen) | Prevents oxidative degradation of amino acids. |

Decarboxylation-Based Methods for Quantitative Conversion of Gla to Glutamic Acid

An alternative approach for quantifying Gla involves its conversion to glutamic acid (Glu) through decarboxylation. This method is based on the principle that each molecule of Gla will yield one molecule of Glu upon the removal of the gamma-carboxyl group. The amount of Gla can then be determined by measuring the increase in the amount of Glu after the decarboxylation reaction.

Two primary methods for decarboxylation are employed:

Acidic Decarboxylation: Gla can be quantitatively converted to Glu by heating the protein hydrolysate in a dilute acid, such as 0.05 M hydrochloric acid (HCl), at 100°C. The amount of Glu is measured before and after this step, and the difference corresponds to the initial amount of Gla.

Thermal Decarboxylation: Heating a dried, purified Gla-containing protein in a vacuum at an elevated temperature (e.g., 110°C) can also induce the decarboxylation of Gla residues to Glu.

These methods provide a reliable means of quantifying Gla, particularly when coupled with sensitive amino acid analysis techniques. The choice of method may depend on the specific protein being studied and the available instrumentation.

Evolutionary Perspectives of Gamma Carboxylation

Conservation of Gamma-Glutamyl Carboxylase Across Diverse Organisms

The enzyme responsible for the formation of gamma-carboxyglutamate (B555490), gamma-glutamyl carboxylase, exhibits a remarkable degree of conservation across a wide array of animal phyla, indicating a strong selective pressure to maintain its ancestral functions. nih.gov Initially thought to be a specialization of vertebrates due to its critical role in the blood-clotting cascade, the discovery and characterization of GGCX in invertebrates have reshaped our understanding of its evolutionary significance. nih.govresearchgate.net

Homologs of the vitamin K-dependent carboxylase gene have been identified in a diverse range of species, including mammals (human, bovine, rat, mouse, beluga whale), fish (toadfish, hagfish), birds (chicken), insects (Drosophila), and molluscs (Conus). nih.gov Comparative analysis of the predicted amino acid sequences from these varied organisms has revealed a highly conserved 38-amino acid residue region, suggesting its critical importance for the enzyme's catalytic function. nih.gov The presence of vitamin K-dependent carboxylase activity has also been experimentally confirmed in the liver of the hagfish, a primitive vertebrate. nih.gov

The conservation is not limited to the amino acid sequence. Studies comparing the gene organization of GGCX in humans, the marine mollusc Conus, and the fruit fly Drosophila have shown a striking conservation of intron/exon boundary locations. nih.gov For instance, eight of the ten identified introns in the Conus GGCX gene are in precisely the same position as their counterparts in the human gene. nih.gov This remarkable conservation of gene structure provides compelling evidence for a common, intron-rich ancestral gene that existed before the divergence of molluscs, arthropods, and chordates over 540 million years ago. nih.gov

While the enzyme is highly conserved, there is also evidence of functional divergence. For example, the Conus carboxylase shows a higher affinity for its native propeptide substrates compared to mammalian propeptides, indicating an adaptation to the specific physiological needs of the organism, such as the production of Gla-containing venom peptides (conotoxins). nih.gov

| Organism | Phylum | Key Findings on GGCX | Reference |

|---|---|---|---|

| Human (Homo sapiens) | Chordata (Vertebrata) | Well-characterized enzyme essential for blood coagulation; gene contains 14 introns. | nih.gov |

| Conus (marine snail) | Mollusca | High sequence similarity to vertebrate and Drosophila GGCX; striking conservation of intron/exon boundaries with the human gene. Adapted for venom peptide carboxylation. | nih.gov |

| Drosophila melanogaster (fruit fly) | Arthropoda | GGCX is expressed, particularly in later-stage embryos, suggesting a role in development. The gene has fewer introns compared to human and Conus. | nih.govresearchgate.net |

| Hagfish (Myxine glutinosa) | Chordata (Vertebrata) | Demonstrated vitamin K-dependent carboxylase activity in liver tissue. | nih.gov |

| Horseshoe crab (Limulus polyphemus) | Arthropoda | A partial GGCX homolog has been cloned, indicating the presence of the gamma-carboxylation system. | nih.gov |

Evolutionary Origins of this compound-Dependent Systems

The widespread distribution of GGCX across diverse animal phyla points to an ancient evolutionary origin for this compound-dependent systems. nih.gov The strong conservation of the enzyme suggests that its ancestral function was fundamental and has been retained and adapted for specialized physiological roles in different lineages. nih.gov While the role of Gla in vertebrate blood coagulation and Conus venom is well-established, the ancestral purpose of this post-translational modification remains to be fully elucidated. nih.gov

The discovery of Gla-containing proteins in organisms that lack a vertebrate-style blood coagulation cascade, such as the tunicate Ciona intestinalis, further supports the idea of a more ancient and broader biological role for gamma-carboxylation. wikipedia.org Ciona possesses Gla proteins with domain structures similar to vertebrate coagulation factors like Factor IX and Protein S, despite not having a blood clotting system. wikipedia.org This suggests that the components of the gamma-carboxylation system existed before their co-option into hemostasis in vertebrates.

One hypothesis is that gamma-carboxylation played a conserved role in developmental processes. nih.gov This is supported by the high expression of GGCX in late-stage Drosophila embryos. nih.gov Another key area where Gla-dependent proteins are crucial is in the regulation of biomineralization. bohrium.comnih.gov The Matrix Gla Protein (MGP) and Bone Gla Protein (BGP, or osteocalcin) are two such proteins that diverged from a common ancestor in jawed vertebrates. bohrium.com MGP generally acts as an inhibitor of soft tissue calcification, while BGP is involved in bone mineralization. wikipedia.orgbohrium.com The evolutionary history of the MGP/BGP gene family indicates a diversification of function related to the evolution of mineralized skeletons in vertebrates. nih.gov

The fundamental role of the Gla domain is to bind calcium ions, a function that is critical for the activity of all Gla-containing proteins. wikipedia.orgashpublications.org This calcium-binding ability facilitates the interaction of these proteins with cell surfaces and extracellular matrices, a mechanism that has been adapted for various biological functions, including:

Hemostasis: In vertebrates, the Gla domains of coagulation factors are essential for their binding to phospholipid membranes at the site of injury, initiating the clotting cascade. wikipedia.org

Biomineralization: MGP and BGP regulate the deposition of calcium phosphate (B84403) crystals in skeletal and soft tissues. bohrium.comnih.gov

Venom Production: In Conus snails, Gla residues in conotoxins are crucial for their neurotoxic activity. nih.gov

Cell Growth Regulation: The growth arrest-specific protein 6 (GAS6) is a Gla-containing protein involved in cell signaling pathways. wikipedia.org

The evidence strongly suggests that a single ancestral gene for gamma-glutamyl carboxylase gave rise to the enzymes found in molluscs, arthropods, and chordates. nih.gov This ancient enzymatic system, which produces the unique calcium-binding amino acid this compound, has been a versatile tool in animal evolution, being adapted for a wide range of physiological processes. The ancestral functions of this system are still under investigation, but its widespread conservation underscores its fundamental importance in animal biology. nih.gov

Disruption of Gamma Carboxylation and Its Mechanistic Consequences

Impaired Gamma-Carboxylation Due to Genetic Mutations in GGCX and VKORC1

Genetic mutations in the genes encoding for gamma-glutamyl carboxylase (GGCX) and the vitamin K epoxide reductase complex subunit 1 (VKORC1) can lead to a significant impairment of the gamma-carboxylation process. mdpi.comnih.gov These mutations are associated with rare bleeding disorders, collectively known as vitamin K-dependent coagulation factor deficiency (VKCFD). nih.govresearchgate.net